7-Phenylhept-1-en-6-yn-3-ol

Overview

Description

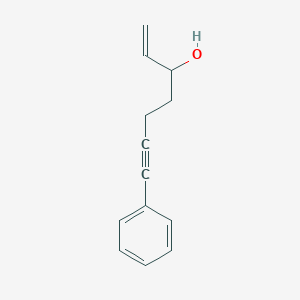

7-Phenylhept-1-en-6-yn-3-ol is an organic compound with the molecular formula C₁₃H₁₄O and a molecular weight of 186.25 g/mol This compound features a phenyl group attached to a heptene backbone with an alkyne and an alcohol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenylhept-1-en-6-yn-3-ol typically involves multi-step organic reactions. One common method includes the coupling of a phenylacetylene derivative with a suitable heptene precursor under palladium-catalyzed conditions. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

3.1. Reactions with Electrophiles

7-Phenylhept-1-en-6-yn-3-ol can act as a nucleophile due to its hydroxyl group and double bond. It can engage in several electrophilic addition reactions:

-

Electrophilic Addition : The double bond can react with electrophiles such as bromine or sulfuric acid, leading to halogenated or sulfonated products.

3.2. Rearrangement Reactions

The compound is also capable of undergoing rearrangement reactions under specific conditions:

-

Overman Rearrangement : In the presence of palladium(II) catalysts, this compound can undergo an Overman rearrangement, which allows for the formation of complex bicyclic structures from simpler precursors .

3.3. Cyclization Reactions

The compound can participate in cyclization reactions, particularly when treated with Lewis acids or transition metal catalysts:

-

Cycloisomerization : The alkyne functionality allows for cycloisomerization reactions, leading to the formation of cyclic compounds.

-

Diels-Alder Reactions : The compound can act as a diene in Diels-Alder reactions, reacting with dienophiles to form six-membered rings.

3.4. Oxidation Reactions

The hydroxyl group in this compound makes it susceptible to oxidation:

-

Oxidation to Carbonyls : Under oxidative conditions (e.g., using PCC or CrO₃), the alcohol can be converted into corresponding carbonyl compounds (ketones).

4.1. Electrophilic Additions

In electrophilic additions, the π-bond of the alkene interacts with an electrophile, forming a carbocation intermediate that can be stabilized by subsequent nucleophilic attack.

4.2. Rearrangement Mechanisms

For rearrangements like the Overman rearrangement, the mechanism involves:

-

Formation of an intermediate via coordination with palladium.

-

Migration of substituents leading to new structural configurations.

4.3. Cyclization and Diels-Alder Reactions

Cyclization reactions often proceed via concerted mechanisms where bond formation and breaking occur simultaneously, while Diels-Alder reactions involve a [4+2] cycloaddition mechanism.

Data Tables

Scientific Research Applications

Overview

7-Phenylhept-1-en-6-yn-3-ol is a complex organic compound characterized by its unique structure, which includes a phenyl group and multiple unsaturated bonds. Its molecular formula is C₁₃H₁₄O, with a molecular weight of 186.25 g/mol. This compound has garnered attention in various scientific fields due to its potential applications in organic synthesis, medicinal chemistry, and biological research.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the coupling of a phenylacetylene derivative with a suitable heptene precursor under palladium-catalyzed conditions. The reaction conditions often utilize potassium carbonate as a base and tetrahydrofuran (THF) as a solvent at elevated temperatures.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis for the preparation of more complex molecules. Its reactive sites enable it to participate in various chemical transformations, including:

- Oxidation : The alcohol group can be oxidized to form ketones or carboxylic acids.

- Reduction : The alkyne group can be reduced to alkenes or alkanes.

- Substitution Reactions : The phenyl group can undergo electrophilic aromatic substitution, allowing for further functionalization.

These reactions make it an essential intermediate in the development of specialty chemicals and materials.

Medicinal Chemistry

Research has explored the potential biological activity of this compound, particularly its antimicrobial and anticancer properties. Compounds with similar structures often exhibit significant pharmacological effects, suggesting that this compound may interact with various biological targets, including enzymes and receptors. Notable studies have indicated:

- Antimicrobial Activity : Similar phenyl-substituted alkynes have shown effectiveness against various bacterial strains.

- Anticancer Potential : Compounds with analogous structures have been investigated for their ability to inhibit cancer cell proliferation.

Further research is necessary to elucidate the specific biological activities associated with this compound.

Case Studies in Biological Research

Several case studies have investigated the interactions of this compound with specific enzymes or receptors. These studies often employ techniques such as:

- Binding Affinity Studies : Evaluating how well the compound binds to target proteins.

- Cell Viability Assays : Assessing the effects of the compound on cell growth and survival.

- Mechanistic Studies : Investigating the pathways through which the compound exerts its effects.

For instance, one study focused on its interaction with liver receptor homolog 1 (LRH-1), suggesting potential implications for metabolic regulation and disease management .

Mechanism of Action

The mechanism of action of 7-Phenylhept-1-en-6-yn-3-ol involves its interaction with specific molecular targets and pathways. The compound’s alkyne and alcohol functional groups allow it to participate in various biochemical reactions, potentially inhibiting enzymes or modulating receptor activity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its effects .

Comparison with Similar Compounds

Similar Compounds

7-Phenylhept-1-en-6-yn-2-ol: Similar structure but with the alcohol group at a different position.

7-Phenylhept-1-en-6-yn-3-one: Similar structure but with a ketone group instead of an alcohol.

7-Phenylhept-1-en-6-ynoic acid: Similar structure but with a carboxylic acid group instead of an alcohol.

Uniqueness

7-Phenylhept-1-en-6-yn-3-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications and a promising candidate for further study .

Biological Activity

7-Phenylhept-1-en-6-yn-3-ol is an organic compound with the molecular formula C₁₃H₁₄O, characterized by its unique structure that includes a phenyl group and multiple unsaturated bonds. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis.

The compound features a heptane backbone with both alkene and alkyne functional groups, which contribute to its reactivity and biological interactions. The molecular weight of this compound is 186.25 g/mol, and it is primarily synthesized through palladium-catalyzed coupling reactions involving phenylacetylene derivatives.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's functional groups allow it to participate in biochemical reactions, potentially leading to the inhibition of certain enzymes or modulation of receptor activity. Ongoing research aims to elucidate these mechanisms further .

Anticancer Properties

Research indicates that compounds similar to this compound often exhibit significant anticancer properties. For instance, studies on phenyl-substituted alkynes and alkenes have shown their ability to interact with cancer cell lines, suggesting potential applications in cancer therapy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Methylphenylacetylene | Contains a methyl group on the phenyl | More hydrophobic due to methyl substitution |

| 4-Pheynlbutyne | Shorter carbon chain | Different reactivity due to shorter alkyne |

| 2-(Phenylethynyl)aniline | Presence of an amino group | Potential for different biological interactions |

Study on LRH-1 and SF-1 Agonism

A notable study investigated the agonistic effects of this compound on liver receptor homolog 1 (LRH-1) and steroidogenic factor 1 (SF-1). These receptors play critical roles in regulating lipid metabolism and energy homeostasis. The compound displayed promising activity in modulating gene expression related to these pathways, indicating its potential therapeutic applications for metabolic disorders .

Pharmacological Screening

In pharmacological screening, compounds with similar structures have shown binding affinities towards various biological targets, leading to anti-inflammatory and anticancer effects. The need for further studies on this compound is emphasized to fully characterize its pharmacological profile and potential therapeutic uses .

Properties

IUPAC Name |

7-phenylhept-1-en-6-yn-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O/c1-2-13(14)11-7-6-10-12-8-4-3-5-9-12/h2-5,8-9,13-14H,1,7,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKBVTATPMSDGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CCC#CC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.